molecular formula C26H20BrNO3 B15151137 2-Oxo-2-phenylethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate

2-Oxo-2-phenylethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate

Cat. No.: B15151137
M. Wt: 474.3 g/mol
InChI Key: IJPXXKDYMXIYAP-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenylethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

2-Oxo-2-phenylethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenylethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making it a candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Oxo-2-phenylethyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate apart is its specific substitution pattern on the quinoline ring, which can influence its biological activity and chemical reactivity. The presence of the 3,4-dimethylphenyl group may enhance its interaction with biological targets, potentially leading to more potent effects compared to its analogs.

Properties

Molecular Formula

C26H20BrNO3

Molecular Weight

474.3 g/mol

IUPAC Name

phenacyl 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C26H20BrNO3/c1-16-8-9-19(12-17(16)2)24-14-22(21-13-20(27)10-11-23(21)28-24)26(30)31-15-25(29)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3

InChI Key

IJPXXKDYMXIYAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=CC=C4)C

Origin of Product

United States

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